molecular formula C6H5FN2O B14856315 4-Amino-6-fluoropicolinaldehyde

4-Amino-6-fluoropicolinaldehyde

Cat. No.: B14856315
M. Wt: 140.11 g/mol
InChI Key: ZLKQMXZXCJJMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-fluoropicolinaldehyde is a fluorinated derivative of picolinaldehyde, which is a pyridine-based compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-fluoropicolinaldehyde typically involves the fluorination of picolinaldehyde derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The amino group can be introduced through reductive amination or by using amine precursors in the presence of reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-fluoropicolinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acid chlorides, sulfonyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Amino-6-fluoropicolinaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the fluorine atom can influence the compound’s binding affinity and specificity by altering its electronic properties and steric effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-fluoropicolinaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

IUPAC Name

4-amino-6-fluoropyridine-2-carbaldehyde

InChI

InChI=1S/C6H5FN2O/c7-6-2-4(8)1-5(3-10)9-6/h1-3H,(H2,8,9)

InChI Key

ZLKQMXZXCJJMJT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.